molecular formula C20H15NO3 B5832131 2-[(4-biphenylylcarbonyl)amino]benzoic acid

2-[(4-biphenylylcarbonyl)amino]benzoic acid

Cat. No. B5832131
M. Wt: 317.3 g/mol
InChI Key: WXLRBDMDGLLZRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-biphenylylcarbonyl)amino]benzoic acid, commonly known as BPABA, is a chemical compound that has been extensively studied for its biochemical and physiological effects. BPABA belongs to the family of para-aminobenzoic acid (PABA) derivatives, which are widely used in the pharmaceutical and cosmetic industries. BPABA has been shown to have potential applications in the fields of cancer research, drug development, and molecular biology.

Mechanism of Action

The mechanism of action of B2-[(4-biphenylylcarbonyl)amino]benzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. B2-[(4-biphenylylcarbonyl)amino]benzoic acid has been shown to induce apoptosis in cancer cells by activating caspase enzymes, which play a key role in the programmed cell death process.
Biochemical and Physiological Effects:
B2-[(4-biphenylylcarbonyl)amino]benzoic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the modulation of gene expression. B2-[(4-biphenylylcarbonyl)amino]benzoic acid has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

B2-[(4-biphenylylcarbonyl)amino]benzoic acid has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, B2-[(4-biphenylylcarbonyl)amino]benzoic acid is also known to be unstable in certain conditions and may require specialized storage and handling procedures.

Future Directions

There are several future directions for the study of B2-[(4-biphenylylcarbonyl)amino]benzoic acid, including the development of new synthetic methods for the compound, the investigation of its potential applications in drug development, and the exploration of its mechanism of action in various disease models. Additionally, further research is needed to fully understand the biochemical and physiological effects of B2-[(4-biphenylylcarbonyl)amino]benzoic acid and its potential limitations in lab experiments.

Synthesis Methods

B2-[(4-biphenylylcarbonyl)amino]benzoic acid can be synthesized through a variety of methods, including the reaction of 4-biphenylcarboxylic acid with ammonia and sodium nitrite, or the reaction of 2-aminobenzoic acid with 4-biphenylcarbonyl chloride. The synthesis of B2-[(4-biphenylylcarbonyl)amino]benzoic acid is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

B2-[(4-biphenylylcarbonyl)amino]benzoic acid has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. B2-[(4-biphenylylcarbonyl)amino]benzoic acid has also been studied as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3/c22-19(21-18-9-5-4-8-17(18)20(23)24)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLRBDMDGLLZRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.